molecular formula C10H8ClFO2 B13327522 2-Chloro-6-cyclopropyl-3-fluorobenzoic acid

2-Chloro-6-cyclopropyl-3-fluorobenzoic acid

Cat. No.: B13327522
M. Wt: 214.62 g/mol
InChI Key: ISIOLEGVNBTDCI-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropyl-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid. This compound is characterized by the presence of chlorine, cyclopropyl, and fluorine substituents on a benzoic acid core. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclopropyl-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a cyclopropyl-substituted benzoic acid derivative, followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclopropyl-3-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoic acids, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2-Chloro-6-cyclopropyl-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropyl-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms and the cyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzoic acid
  • 2-Chloro-3-fluorobenzoic acid
  • 2-Chloro-6-cyclopropylbenzoic acid

Uniqueness

2-Chloro-6-cyclopropyl-3-fluorobenzoic acid is unique due to the combination of chlorine, cyclopropyl, and fluorine substituents. This combination imparts distinct chemical reactivity and physical properties, making it a valuable compound for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C10H8ClFO2

Molecular Weight

214.62 g/mol

IUPAC Name

2-chloro-6-cyclopropyl-3-fluorobenzoic acid

InChI

InChI=1S/C10H8ClFO2/c11-9-7(12)4-3-6(5-1-2-5)8(9)10(13)14/h3-5H,1-2H2,(H,13,14)

InChI Key

ISIOLEGVNBTDCI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=C(C=C2)F)Cl)C(=O)O

Origin of Product

United States

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